2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19948791
InChI: InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-8-7-9(11(17)12(10)18)13(20)19(5)6/h7-8H,1-6H3
SMILES:
Molecular Formula: C15H20BF2NO3
Molecular Weight: 311.13 g/mol

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC19948791

Molecular Formula: C15H20BF2NO3

Molecular Weight: 311.13 g/mol

* For research use only. Not for human or veterinary use.

2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C15H20BF2NO3
Molecular Weight 311.13 g/mol
IUPAC Name 2,3-difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-8-7-9(11(17)12(10)18)13(20)19(5)6/h7-8H,1-6H3
Standard InChI Key TZTGPBQSKJRWHB-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(=O)N(C)C)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₅H₂₀BF₂NO₃) features a benzamide backbone modified with two fluorine atoms and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The fluorine substituents enhance electron-withdrawing effects, while the boronate ester facilitates Suzuki-Miyaura coupling reactions. The N,N-dimethyl group on the amide nitrogen contributes to steric hindrance, influencing reaction selectivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₀BF₂NO₃
Molecular Weight311.13 g/mol
IUPAC Name2,3-Difluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
LogP (Partition Coefficient)1.65 (estimated)
Topological Polar Surface Area52.8 Ų

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Benzamide Formation: 2,3-Difluorobenzoyl chloride reacts with dimethylamine to yield 2,3-difluoro-N,N-dimethylbenzamide.

  • Boronate Ester Installation: A Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) introduces the boronate group .

Industrial Optimization

Industrial processes employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Solvent systems like tetrahydrofuran (THF) or dimethylformamide (DMF) are optimized for scalability, while automated purification systems reduce by-products such as dehalogenated intermediates .

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in three principal reactions:

  • Oxidation: Yields difluorinated benzamide oxides using KMnO₄ or H₂O₂.

  • Reduction: LiAlH₄ reduces the amide to amine derivatives.

  • Suzuki Coupling: The boronate group enables cross-coupling with aryl halides, forming biaryl structures critical in pharmaceutical synthesis .

Materials Science Applications

The boronate moiety’s reversible diol-binding capacity makes the compound valuable in:

  • Polymer Chemistry: As a crosslinker for stimuli-responsive hydrogels.

  • Electronics: In organic light-emitting diodes (OLEDs) due to its electron-transport properties .

Biological and Pharmacological Relevance

Kinase Inhibition

Derivatives of this compound exhibit potent inhibition of tyrosine kinases (e.g., EGFR and VEGFR), with IC₅₀ values as low as 10 nM. Molecular docking studies suggest the fluorine atoms enhance binding affinity by forming hydrogen bonds with kinase active sites .

Fluorescent Probes

The compound’s rigid, conjugated structure allows π-π* transitions, producing fluorescence at 450–500 nm. Functionalization with sulfonate groups improves water solubility, enabling live-cell imaging applications .

Table 2: Biological Activity Data

Assay TypeResult
Kinase Inhibition (EGFR)IC₅₀ = 12 ± 3 nM
Cell Viability (Splenocytes)80% viability at 100 nM
Fluorescence Quantum YieldΦ = 0.45 in aqueous buffer

Comparative Analysis with Analogues

Structural Analogues

  • N,N-Dimethyl-3-boronobenzamide: Lacks fluorine substituents, reducing electrophilicity and kinase binding.

  • 4-Fluoro Variant: Single fluorine substitution decreases steric effects, altering reaction kinetics .

Performance Metrics

The 2,3-difluoro derivative outperforms analogues in:

  • Suzuki Coupling Efficiency: 92% yield vs. 78% for non-fluorinated counterparts.

  • Thermal Stability: Decomposition temperature = 215°C vs. 190°C for mono-fluoro analogues .

Future Research Directions

Targeted Drug Delivery

Conjugating the boronate group to monoclonal antibodies could enable tumor-specific drug delivery via boronic acid-diol interactions.

Advanced Materials

Incorporating the compound into metal-organic frameworks (MOFs) may enhance gas storage capacities for hydrogen or CO₂ .

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